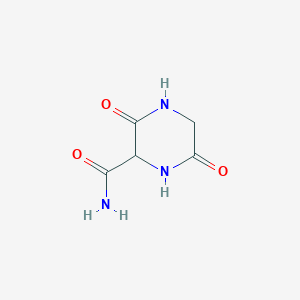
3,6-Dioxopiperazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazinecarboxamide, 3,6-dioxo- is a chemical compound with the molecular formula C₅H₇N₃O₃. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxamide, 3,6-dioxo- typically involves the reaction of piperazine with phosgene or other carbonylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to neutralize the hydrogen chloride generated during the reaction .
Industrial Production Methods
Industrial production of 2-Piperazinecarboxamide, 3,6-dioxo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Piperazinecarboxamide, 3,6-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of 2-Piperazinecarboxamide, 3,6-dioxo- .
Scientific Research Applications
2-Piperazinecarboxamide, 3,6-dioxo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Piperazinecarboxamide, 3,6-dioxo- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-Piperazinecarboxamide, 3,6-dioxo- can be compared with other similar compounds, such as:
2-Piperazinecarboxamide, N-methyl-3,6-dioxo-: This compound has a similar structure but with a methyl group attached to the nitrogen atom.
3,5-Dioxo-1-piperazine: Another related compound with a slightly different structure and properties.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
3,6-dioxopiperazine-2-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c6-4(10)3-5(11)7-1-2(9)8-3/h3H,1H2,(H2,6,10)(H,7,11)(H,8,9) |
InChI Key |
JGVRNHGDWGAHBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















